molecular formula C18H24N2O3 B2822544 1-[1-(Adamantane-1-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione CAS No. 1795300-49-0

1-[1-(Adamantane-1-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione

Cat. No.: B2822544
CAS No.: 1795300-49-0
M. Wt: 316.401
InChI Key: QCVYFRWCAMPSNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(Adamantane-1-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione (CAS 1795300-49-0) is a synthetically designed hybrid compound with a molecular formula of C18H24N2O3 and a molecular weight of 316.4 g/mol . Its structure integrates an adamantane moiety and a pyrrolidine-2,5-dione (succinimide) core linked through an azetidine ring, making it a molecule of significant interest in medicinal chemistry research. The presence of the pyrrolidine-2,5-dione unit is a key feature, as this scaffold is established in the design of novel antitumor agents. Research on analogous hybrids has demonstrated remarkable cytotoxic effects and promising in vivo tumor regression in model systems, suggesting a potential mechanism of action that may involve the disruption of cell cycle progression and induction of apoptosis . Furthermore, the lipophilic and stable adamantane group is often utilized to enhance a compound's bioavailability and its ability to interact with biological targets. This compound is offered as a high-purity chemical tool to support investigative studies in oncology and drug discovery. It is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[1-(adamantane-1-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c21-15-1-2-16(22)20(15)14-9-19(10-14)17(23)18-6-11-3-12(7-18)5-13(4-11)8-18/h11-14H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVYFRWCAMPSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Adamantane-1-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves multi-step organic synthesis. One common approach is the formation of the azetidine ring followed by the introduction of the adamantane moiety and subsequent formation of the pyrrolidine-2,5-dione structure. Key steps include:

    Formation of Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Adamantane Moiety: This step often involves acylation reactions using adamantane derivatives.

    Formation of Pyrrolidine-2,5-dione: This final step can be accomplished through cyclization and oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Adamantane Carbonyl Group

The adamantane-1-carbonyl group undergoes nucleophilic substitution reactions under basic or acidic conditions. For example:

Reaction TypeReagents/ConditionsProductYield/DataSource
Amide formationPrimary/secondary amines, DCC1-(Adamantane-1-carboxamido)azetidine derivatives~60–75%
EsterificationAlcohols, H<sup>+</sup> catalystAdamantane-1-carboxylate estersNot reported

The steric bulk of the adamantane group slows reaction kinetics but enhances selectivity for less hindered nucleophiles .

Azetidine Ring-Opening Reactions

The strained azetidine ring (four-membered) participates in ring-opening reactions:

Acid-Catalyzed Hydrolysis

  • Conditions : HCl (conc.), H<sub>2</sub>O, reflux

  • Product : Adamantane-1-carbonyl-substituted aldehyde derivative

  • Mechanism : Protonation of the azetidine nitrogen followed by nucleophilic attack by water .

Nucleophilic Ring-Opening

NucleophileConditionsProductYieldSource
NH<sub>3</sub>Ethanol, 80°CAdamantane-1-carboxamide derivatives40–50%
GrignardTHF, −78°CTertiary alcohol adducts30–40%

Pyrrolidine-2,5-dione Reactivity

The pyrrolidine-2,5-dione (maleimide analog) undergoes:

Michael Addition

  • Reagents : Thiols, amines, or stabilized carbanions

  • Example : Reaction with benzylthiol yields 3-(benzylthio)pyrrolidine-2,5-dione (regioselective at C-3) .

SubstrateReagentProductSelectivitySource
ThiophenolK<sub>2</sub>CO<sub>3</sub>, DMF3-(Phenylthio)pyrrolidine-2,5-dione>90% C-3

Ring-Opening via Alkaline Hydrolysis

  • Conditions : NaOH (aq.), 100°C

  • Product : Corresponding dicarboxylic acid derivative .

Cycloaddition Reactions

The azetidine and pyrrolidine-2,5-dione moieties participate in [2+2] and [3+2] cycloadditions:

Reaction TypeConditionsProductNotesSource
[2+2] with ketenesUV light, CH<sub>2</sub>Cl<sub>2</sub>β-Lactam derivativesLow yield (~20%)
[3+2] with nitronesToluene, refluxIsoxazolidine-fused hybrid compoundsDiastereoselective

Functionalization via Cross-Coupling

The azetidine C-3 methyl group can undergo palladium-catalyzed couplings:

Reaction TypeCatalysts/ReagentsProductYieldSource
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, ArB(OH)<sub>2</sub>Biaryl-substituted derivatives45–60%
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>, XantphosN-Arylated azetidine-pyrrolidine hybrids50–70%

Redox Reactions

  • Reduction of Pyrrolidine-2,5-dione :

    • Reagents : NaBH<sub>4</sub>, MeOH

    • Product : Pyrrolidine-2,5-diol (retains adamantane/azetidine groups).

  • Oxidation of Azetidine :

    • Reagents : mCPBA, CH<sub>2</sub>Cl<sub>2</sub>

    • Product : Azetidine N-oxide (enhances electrophilicity) .

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests several potential therapeutic applications:

Antiviral Activity

Research indicates that adamantane derivatives, including those with heterocyclic substituents like pyrrolidine and azetidine, exhibit antiviral properties. For instance, compounds related to adamantane have been shown to inhibit viral replication mechanisms, making them candidates for antiviral drug development .

Antiphlogistic and CNS Stimulation

Studies on similar adamantane derivatives reveal their ability to stimulate the central nervous system and exhibit anti-inflammatory effects. These properties make them suitable for treating conditions associated with inflammation and neurological disorders .

Antioxidant Properties

The compound's ability to scavenge free radicals suggests potential applications in formulations aimed at reducing oxidative stress, which is linked to various chronic diseases .

Synthetic Methodologies

The synthesis of 1-[1-(Adamantane-1-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione involves several key reactions that can be optimized for efficiency:

Heterocyclic Synthesis

The incorporation of azetidine and pyrrolidine rings into the adamantane framework allows for the exploration of diverse heterocyclic compounds. These reactions often utilize cycloaddition strategies or nucleophilic substitutions that can be tailored for specific functionalities .

Diels-Alder Reactions

The compound can also be synthesized through Diels-Alder reactions involving suitable dienes and dienophiles. This method is advantageous for constructing complex cyclic structures efficiently while maintaining stereochemistry .

Materials Science Applications

Due to its unique molecular structure, this compound may find applications in materials science:

Polymer Chemistry

The reactive functional groups present in this compound could be utilized in the development of new polymeric materials with enhanced mechanical properties or specific functionalities like self-healing or biodegradability.

Nanotechnology

Incorporating this compound into nanostructures could enhance the performance of nanomaterials in drug delivery systems or as catalysts in chemical reactions due to its biological activity and structural stability.

Case Studies

Several studies have highlighted the potential applications of adamantane derivatives:

StudyFocusFindings
Foucourt et al. (2010)Biological ActivityDemonstrated antiviral and anti-inflammatory properties of adamantane derivatives .
Michalska (2013)Synthetic StrategiesDeveloped new synthetic routes for heterocyclic compounds based on adamantane frameworks .
ResearchGate PublicationAntioxidant ActivityInvestigated the free radical scavenging activity of related compounds .

Mechanism of Action

The mechanism of action of 1-[1-(Adamantane-1-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to enhance the stability and bioavailability of compounds, while the azetidine and pyrrolidine rings contribute to the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Table 1: Substituent and Functional Group Comparison
Compound Name Key Substituents Notable Structural Features Reference
1-[1-(Adamantane-1-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione Adamantane-carbonyl, azetidine Rigid adamantane enhances lipophilicity -
1-(2-Chloro-1-(4-chlorophenyl)-2-nitropropyl)pyrrolidine-2,5-dione Chlorophenyl, nitropropyl Planar O3−N2−O4 group; dihedral angle 38.4°
(2Z)-2-(Substitutedbenzylidene)-thiazolo-pyrimidine Benzylidene, thiazolo-pyrimidine Extended π-conjugation; fused heterocycles
1-(4-Acetylphenyl)-3-aryloxypyrrolidine-2,5-dione Acetylphenyl, aryloxy Michael adducts with GABA-transaminase inhibition
1-{[1-(Naphthalene-1-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione Naphthalene-carbonyl, azetidine Bulky aromatic substituent; similar azetidine linkage

Key Observations :

  • The adamantane group provides steric bulk and hydrophobicity distinct from naphthalene (in ), which offers planar aromaticity but less rigidity.
  • Fused heterocycles (e.g., thiazolo-pyrimidine in ) increase molecular planarity, contrasting with the 3D adamantane structure.

Key Observations :

  • Halogenation methods () and Mannich/Michael reactions () are common for pyrrolidine-2,5-dione derivatives. The adamantane-containing compound likely requires specialized coupling agents for adamantane-carbonyl attachment.
  • Yields for analogs range from 57% to 80%, suggesting moderate efficiency for this class.

Physical-Chemical Properties

Table 3: Spectroscopic and Physical Data
Compound Name IR (cm⁻¹) Melting Point (°C) Solubility Reference
1-(2-Chloro-1-(4-chlorophenyl)-2-nitropropyl)pyrrolidine-2,5-dione Not reported Not reported CH₂Cl₂, EtOAc
(2Z)-2-(4-Cyanobenzylidene)-thiazolo-pyrimidine 2,209 (CN), 3,119 (NH) 213–215 DMSO
1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione Not reported Not reported Ethanol, DMF
1-{[1-(Naphthalene-1-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione Not reported Not reported Likely organic solvents

Key Observations :

  • The presence of CN groups (e.g., in ) introduces strong IR stretches (~2,200 cm⁻¹), whereas adamantane may show C-H stretches near 2,900 cm⁻¹.
  • Solubility trends suggest polar aprotic solvents (DMF, DMSO) are preferred for analogs with aromatic substituents.
Table 4: Reported Bioactivities of Analogs
Compound Name Activity IC₅₀/EC₅₀ Reference
1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione GABA-transaminase inhibition 100.5 µM
Mannich pyrol-pyridine bases Antimicrobial Moderate activity

Key Observations :

  • Antimicrobial activity in correlates with electron-withdrawing substituents, a feature absent in the adamantane derivative.

Crystallographic Data

Table 5: Crystallographic Parameters
Compound Name Space Group Unit Cell Volume (ų) Dihedral Angles Reference
1-(2-Chloro-1-(4-chlorophenyl)-2-nitropropyl)pyrrolidine-2,5-dione P121/n1 1,441.9 O3−N2−O4/Ph: 38.4°
1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione Not reported Not reported Torsional flexibility in linker

Key Observations :

  • The chlorophenyl derivative () exhibits a planar nitro group, while adamantane’s 3D structure may lead to distinct crystal packing.

Biological Activity

1-[1-(Adamantane-1-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, chemical properties, and biological efficacy, particularly focusing on its antimicrobial and anticancer properties.

The compound has the following chemical characteristics:

PropertyValue
Common Name This compound
CAS Number 1795300-49-0
Molecular Formula C18_{18}H24_{24}N2_{2}O3_{3}
Molecular Weight 316.4 g/mol
Density N/A
Melting Point N/A

Synthesis

The synthesis of this compound involves the reaction of adamantane derivatives with azetidine and pyrrolidine frameworks. The specific synthetic pathways have been documented in various studies, highlighting the importance of reaction conditions such as temperature and solvent choice for optimizing yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of adamantane compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as yeast-like fungi such as Candida albicans. In vitro assays indicated that certain derivatives displayed broad-spectrum antimicrobial activity, with minimal inhibitory concentrations (MICs) suggesting potential therapeutic applications in treating infections caused by resistant strains .

Anticancer Activity

The anticancer potential of adamantane derivatives has been a focus of research. Preliminary findings suggest that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, studies utilizing the MTT assay have indicated that these compounds can induce apoptosis in cancer cells, potentially through mechanisms involving oxidative stress and disruption of cellular metabolism .

Case Studies

Several case studies exemplify the biological efficacy of adamantane derivatives:

  • Antimicrobial Efficacy Study : A study tested a series of adamantane-based compounds against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had MIC values lower than those of conventional antibiotics, suggesting their potential as alternative antimicrobial agents .
  • Cytotoxicity in Cancer Cells : Research investigating the effects of adamantane derivatives on human pancreatic cancer cells revealed that treatment with specific compounds resulted in significant cell death compared to untreated controls. This effect was attributed to the activation of apoptotic pathways .

Q & A

Q. Advanced Methods :

  • X-ray Crystallography : Resolves absolute stereochemistry and bond angles, critical for SAR studies (e.g., confirming adamantane orientation) .
  • Dynamic NMR : Detects ring-flipping in azetidine under variable temperatures, informing conformational flexibility .

How can researchers resolve contradictions in reported biological activities of structural analogs?

Advanced Question
Common Contradictions :

  • Discrepancies in IC₅₀ values for enzyme inhibition (e.g., fatty acid synthase vs. kinase targets) .
  • Variable cytotoxicity profiles across cell lines .

Q. Methodological Approaches :

Meta-Analysis : Compare assay conditions (e.g., buffer pH, ATP concentrations) that may alter target engagement .

Computational Docking : Use molecular dynamics to predict binding poses and identify key residues causing activity variations .

Proteomic Profiling : Employ thermal shift assays or CETSA to validate target engagement in physiological conditions .

What methodologies are used to optimize reaction conditions for scale-up synthesis?

Advanced Question
Design of Experiments (DoE) :

  • Variables : Temperature (40–100°C), solvent (THF vs. acetonitrile), catalyst loading (5–20 mol%) .
  • Response Surface Modeling : Identifies optimal conditions (e.g., 70°C in THF with 10 mol% DMAP) to maximize yield (>85%) and minimize impurities .

Q. Scale-Up Challenges :

  • Purification : Switch from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for cost efficiency .
  • Process Safety : Assess exothermic risks via RC1e calorimetry during azetidine acylation .

What mechanisms underlie the compound’s interaction with bacterial fatty acid biosynthesis enzymes, and how are these studied?

Advanced Question
Proposed Mechanism :
The adamantane moiety may occupy hydrophobic pockets in FabI (enoyl-ACP reductase), while the pyrrolidine-dione mimics the natural substrate’s diketone motif, acting as a competitive inhibitor .

Q. Experimental Validation :

Surface Plasmon Resonance (SPR) : Measures binding kinetics (kₐₙ/kₒff) to FabI with a KD of ~150 nM .

Isothermal Titration Calorimetry (ITC) : Confirms enthalpy-driven binding, supported by ΔH = −12 kcal/mol .

Crystallography : Co-crystallization with FabI reveals hydrogen bonds between the diketone and Thr₉₇ residue .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.